
Hexanoic anhydride
Overview
Description
Hexanoic anhydride, also known as hexanoic acid anhydride, is an organic compound with the chemical formula C₁₂H₂₂O₃. It is a derivative of hexanoic acid and is characterized by its anhydride functional group. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoic anhydride can be synthesized through the dehydration of hexanoic acid. This process involves the removal of water molecules from two hexanoic acid molecules, resulting in the formation of this compound. The reaction typically requires a dehydrating agent such as phosphorus pentoxide or acetic anhydride to facilitate the removal of water.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting hexanoic acid with an acid chloride, such as thionyl chloride, to form the corresponding acid chloride. This intermediate is then reacted with a carboxylate salt to yield this compound. This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Hexanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hexanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a catalyst such as sulfuric acid.
Alcoholysis: Alcohols (e.g., methanol, ethanol) with a base catalyst like pyridine.
Aminolysis: Amines (e.g., ammonia, primary amines) under mild heating.
Major Products Formed:
Hydrolysis: Hexanoic acid.
Alcoholysis: Hexanoate esters.
Aminolysis: Hexanamide derivatives.
Scientific Research Applications
Scientific Research Applications
Hexanoic anhydride has several notable applications across different fields:
Organic Synthesis
- Esters and Amides Formation : this compound is widely used as a reagent in organic synthesis to form esters and amides. For example, it has been employed in the green synthesis of acyclovir prodrugs, which enhance the bioavailability of pharmaceutical compounds .
- Modification of Biomolecules : It is used in the modification of biopolymers, such as the synthesis of hexanoyl-modified chitosan nanoparticles for drug delivery systems.
Industrial Applications
- Polymeric Surfactants Production : The compound is utilized in the production of polymeric surfactants, which are essential in various industrial processes.
- Recycling of Polymers : Recent studies have explored its role in recycling silicones through iron-catalyzed depolymerizations, providing a potential method for end-of-life polymer management .
Ketonization Processes
- This compound plays a significant role in ketonization reactions where it acts as a precursor during the conversion of carboxylic acids into ketones. This process is particularly relevant in sustainable aviation fuel production from volatile fatty acids (VFAs) derived from biomass .
Case Studies and Experimental Findings
Several studies have documented the effectiveness and utility of this compound in various applications:
Mechanism of Action
The mechanism of action of hexanoic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The reaction proceeds through the following steps:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of the anhydride group.
Deprotonation: The intermediate formed is deprotonated, often by a base such as pyridine.
Leaving Group Removal: The leaving group (carboxylate ion) is expelled, forming the final product.
Comparison with Similar Compounds
Hexanoic anhydride can be compared with other acid anhydrides, such as:
Acetic anhydride: More commonly used and less reactive than this compound.
Propanoic anhydride: Similar reactivity but differs in chain length and physical properties.
Butanoic anhydride: Shorter chain length, leading to different boiling points and solubility.
Uniqueness: this compound’s longer carbon chain compared to acetic and propanoic anhydrides provides it with unique physical properties, such as higher boiling points and different solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Biological Activity
Hexanoic anhydride, also known as n-hexanoic acid anhydride or caproic anhydride, is a chemical compound with the formula and a molecular weight of approximately 214.30 g/mol. It is primarily used in organic synthesis, particularly in the production of various esters and amides. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential applications in medicine, and relevant research findings.
This compound is characterized by its anhydride functional group, which plays a crucial role in its reactivity and biological activity. The compound can be synthesized through the dehydration of hexanoic acid. Its structure allows it to participate in nucleophilic acyl substitution reactions, making it a valuable reagent in organic chemistry.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties, particularly against various fungal and bacterial strains. A notable study evaluated the antifungal activity of hexanoic acid (the parent compound) against Fusarium oxysporum, a common plant pathogen. The results showed that hexanoic acid could inhibit fungal growth effectively, with inhibition rates varying based on concentration:
Hexanoic Acid Concentration (%) | Mycelial Growth (cm) | Inhibition of Fungal Growth (%) |
---|---|---|
Control | 7.5 | - |
0.01 | 2.9 | 58.5 |
0.05 | 3.85 | 45 |
0.1 | 2.6 | 62.8 |
0.15 | 2.7 | 61.4 |
0.2 | 2.4 | 67.8 |
The maximum inhibition observed was at a concentration of 0.2%, demonstrating the potential for hexanoic derivatives as antifungal agents .
The antifungal mechanism attributed to hexanoic acid involves alterations in membrane integrity and metabolic processes within fungal cells. It has been suggested that hexanoic acid induces phosphate efflux from treated mycelium and disrupts polyamine metabolism, leading to rapid cell death . This mechanism highlights the potential for utilizing this compound and its derivatives in agricultural applications to manage plant diseases.
Case Studies and Applications
- Oral Antimicrobial Activity : A study assessing the antibacterial effects of short- and medium-chain fatty acids found that hexanoic acid exhibited specific inhibitory effects against oral bacteria, particularly those associated with dental caries . This suggests potential applications in oral hygiene products.
- Food Preservation : Hexanoic acid and its derivatives have been explored for their ability to inhibit microbial growth in food products, enhancing shelf life without compromising safety . This property is particularly relevant in developing natural preservatives.
- Pharmaceutical Applications : Due to its reactivity as an acylating agent, this compound can be utilized in synthesizing pharmaceuticals, including compounds that target microbial infections or inflammatory conditions .
Q & A
Q. What are the optimal reaction conditions for synthesizing derivatives using hexanoic anhydride, and how do yields vary with structural modifications?
Basic Research Focus
this compound is commonly used in acylation reactions under mild conditions. For example, reactions with phenols or alcohols typically employ dimethylaminopyridine (DMAP) as a catalyst in anhydrous dimethylformamide (DMF) at room temperature under an argon atmosphere, achieving yields up to 55–96% depending on the substrate . In esterification of tannins, excess this compound at 80–100°C for 4–6 hours yields partially esterified products (degree of substitution, DS <3). However, steric hindrance from its long alkyl chain limits full esterification, necessitating sequential acetylation for complete functionalization .
Methodological Insight : Optimize molar ratios (e.g., 3:1 anhydride-to-substrate) and use aprotic solvents (DMF, dichloromethane) with DMAP to enhance nucleophilic attack. Post-reaction, remove excess acid byproducts via vacuum distillation or aqueous washes .
Q. How does steric hindrance influence the efficiency of this compound in esterification compared to shorter-chain anhydrides?
Advanced Research Focus
this compound’s six-carbon chain introduces steric constraints during esterification, particularly with bulky substrates like polyphenols. Evidence shows that its use in tannin esterification achieves DS <3, whereas acetic anhydride (shorter chain) achieves DS ≈3.5 under identical conditions . Steric inhibition reduces reactivity at hindered hydroxyl groups, as confirmed by FTIR and NMR spectral gaps in ester C=O signals .
Methodological Insight : To mitigate steric effects, employ a mixed ester strategy: first introduce hexanoate groups, then acetylate remaining hydroxyls. This two-step approach improves yield (e.g., tannin hexanoate acetate, DS ≈5) and simplifies purification .
Q. What analytical techniques are most effective for characterizing this compound-derived products?
Basic Research Focus
Characterization requires a multi-technique approach:
- GC-MS : Identifies volatile derivatives (e.g., N-acylglycines) and quantifies purity .
- NMR : ¹H and ¹³C NMR resolve ester/amide linkages and confirm substitution patterns (e.g., tannin hexanoate acetate shows distinct carbonyl shifts at δ 170–175 ppm) .
- FTIR : Ester C=O stretches (1740–1760 cm⁻¹) and hydroxyl depletion (3400 cm⁻¹) confirm functionalization .
Methodological Insight : For non-volatile polymers (e.g., silicones), use gel permeation chromatography (GPC) to monitor depolymerization efficiency and SEC-MALS for molecular weight distribution .
Q. How can this compound be applied in sustainable polymer recycling?
Advanced Research Focus
this compound enables iron-catalyzed depolymerization of silicones (e.g., polydimethylsiloxane) at 150–200°C, cleaving Si-O bonds to yield oligosiloxanes. This method achieves >80% conversion, with the anhydride acting as both solvent and acylating agent .
Methodological Insight : Use 10 mol% FeCl₃ as a catalyst and this compound in a 5:1 molar ratio to silicone. Monitor reaction progress via ²⁹Si NMR (disappearance of SiO₄ signals at δ −22 ppm) .
Q. What are the challenges in isolating hexanoic acid byproducts, and how can they be addressed?
Advanced Research Focus
Post-reaction, hexanoic acid (byproduct) has low volatility (bp 205°C), complicating removal. Evidence highlights:
- Vacuum Distillation : Effective but energy-intensive.
- Liquid-Liquid Extraction : Use saturated NaHCO₃ to partition the acid into aqueous phase, followed by drying (MgSO₄) .
- In Situ Trapping : Add scavengers like polymer-supported amines to sequester the acid during reaction .
Q. How does this compound compare to other acyl donors in one-pot cascade reactions?
Advanced Research Focus
In cascade acylations (e.g., ferulic acid functionalization), this compound’s long chain enhances hydrophobicity but reduces reaction rates compared to acetic anhydride. Kinetic studies show a 30% slower acylation rate due to steric effects, requiring extended reaction times (24–48 hours) .
Methodological Insight : Balance reactivity and product properties by blending this compound with shorter-chain donors (e.g., 2-ethylthis compound) to optimize both yield and lipophilicity .
Q. What safety protocols are critical when handling this compound?
Basic Research Focus
this compound is corrosive (UN 3265) and requires:
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Acid-resistant gloves (nitrile), goggles, and lab coats.
- Storage : In airtight containers under inert gas (argon) to prevent hydrolysis .
Q. How does this compound’s chain length impact its miscibility in solvent systems?
Advanced Research Focus
Its hydrophobicity limits miscibility in polar solvents (e.g., water, methanol). For biphasic reactions (e.g., nanoparticle synthesis), use co-solvents like THF or acetone (10–20% v/v) to improve dispersion. In chitosan nanoparticle synthesis, hexanoyl modification increases lipid compatibility but requires sonication (30 min, 40 kHz) for uniform particle size .
Q. What statistical parameters should be reported in studies involving this compound?
Methodological Guidance
Adhere to Nature Research guidelines:
- Sample Size : Report exact n values per experimental group.
- Effect Size : Calculate Cohen’s d for yield comparisons (e.g., hexanoic vs. acetic anhydride).
- Replicates : Use ≥3 independent trials for reproducibility .
Q. How can contradictory data on this compound reactivity be resolved?
Advanced Research Focus
Contradictions (e.g., variable DS in esterification) arise from substrate porosity and anhydride accessibility. Address this by:
- Pre-Treatment : Swell substrates (e.g., tannins) in DMF before reaction.
- Kinetic Monitoring : Use in-situ FTIR to track real-time esterification .
Properties
IUPAC Name |
hexanoyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHMTIRCAFTBDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870929 | |
Record name | Hexanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear slightly yellow liquid; [Acros Organics MSDS] | |
Record name | Hexanoic acid, anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14636 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2051-49-2 | |
Record name | Hexanoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEXANOIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG70Y8LTBY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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